Cbz-L-tert-ロイシン

説明

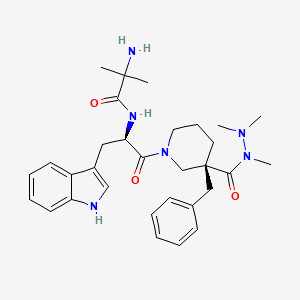

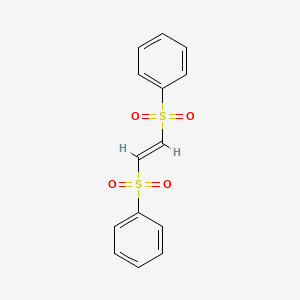

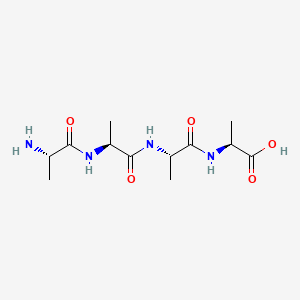

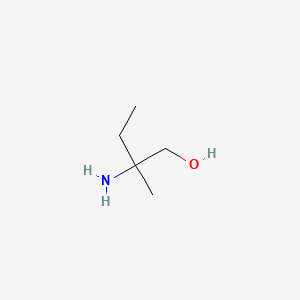

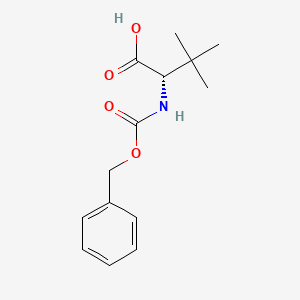

(S)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid is a useful research compound. Its molecular formula is C14H19NO4 and its molecular weight is 265.3 g/mol. The purity is usually 95%.

The exact mass of the compound (S)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (S)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

L-tert-ロイシンの生合成

Cbz-L-tert-ロイシンは、医薬品中間体であるL-tert-ロイシン(L-tle)の生合成において重要な役割を果たします . ロイシン脱水素酵素(LeuDH)とグルコース脱水素酵素(GDH)を剛性ペプチドリンカーで融合させた、L-tleの効率的な生合成のための新規融合酵素が構築されました . この融合構造は、補酵素再生速度を加速させ、酵素活性を維持することで、L-tleの生産性と収率を向上させました .

医薬品用途

L-tert-ロイシンは、抗腫瘍剤や抗ウイルス剤の合成におけるキラルビルディングブロックとして広く使用されています . これらの薬剤には、アタザナビル、テラプレビル、ボセプレビルなどが含まれます . L-tert-ロイシンの製造は、一般的にNAD±依存性ロイシン脱水素酵素によって触媒されるトリメチルピルビン酸(TMP)の不斉還元によって行われます .

L-tert-ロイシン製造のための酵素法

L-tert-ロイシンを製造するための酵素法は、環境に優しく、高いエナンチオ選択性があると考えられています . これらの方法は、エネルギー消費量が多く、環境に優しくなく、変換率とエナンチオ選択性が低い化学的製造プロセスに比べて、多くの利点があるため、急速に開発されてきました .

金属有機構造体ベースのマルチ酵素システムの構築

Cbz-L-tert-ロイシンは、L-tert-ロイシンのための金属有機構造体ベースのマルチ酵素システムの構築に使用されます . このシステムは、抗がん剤または抗HIVプロテアーゼ阻害剤の合成において重要な役割を果たします .

キラルホスフィノオキサゾリンリガンドの合成

Cbz-L-tert-ロイシンは、キラルホスフィノオキサゾリンリガンド、(S)-tert-ブチルPHOXの合成における重要な前駆体です .

キラル銅(II)ポリマーの合成

Cbz-L-tert-ロイシンは、アシル化による2級アルコールの速度論的分割を触媒できるキラル銅(II)ポリマーの合成に使用されます .

作用機序

Target of Action

Cbz-L-tert-Leucine, also known as (S)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid or (2S)-2-{[(benzyloxy)carbonyl]amino}-3,3-dimethylbutanoic acid, is primarily used as a protecting group for amines in the synthesis of peptides . The compound’s primary targets are the amine groups of amino acids, which play a crucial role in peptide synthesis .

Mode of Action

The compound acts as a protecting group for amines, preventing unwanted reactions during peptide synthesis . It can be installed and removed under relatively mild conditions . The compound forms a carbamate protecting group with the amine, which can be removed using catalytic hydrogenation .

Biochemical Pathways

The compound is involved in the biochemical pathway of peptide synthesis . It protects the amine groups of amino acids, allowing for the successful formation of peptide bonds without interference from unwanted reactions . The removal of the compound, via catalytic hydrogenation, then allows the peptide synthesis to proceed .

Pharmacokinetics

As a protecting group in peptide synthesis, its absorption, distribution, metabolism, and excretion (adme) properties would largely depend on the specific conditions of the synthesis process .

Result of Action

The result of the compound’s action is the successful synthesis of peptides with the correct sequence of amino acids . By protecting the amine groups of amino acids, the compound ensures that peptide bonds form at the correct locations, resulting in the desired peptide sequence .

Action Environment

The action of Cbz-L-tert-Leucine is influenced by the specific conditions of the peptide synthesis process . Factors such as temperature, pH, and the presence of other reactants can affect the compound’s efficacy as a protecting group . Additionally, the compound’s stability may be affected by environmental factors such as light and heat .

特性

IUPAC Name |

(2S)-3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-14(2,3)11(12(16)17)15-13(18)19-9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSVNKQLSGGKNKB-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201341702 | |

| Record name | 3-Methyl-N-[(phenylmethoxy)carbonyl]-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201341702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59269-54-4, 62965-10-0 | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-sulfo-.omega.-(dodecylphenoxy)-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methyl-N-[(phenylmethoxy)carbonyl]-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201341702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Poly(oxy-1,2-ethanediyl), α-sulfo-ω-(dodecylphenoxy)-, sodium salt (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.052 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2S)-2-{[(benzyloxy)carbonyl]amino}-3,3-dimethylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。